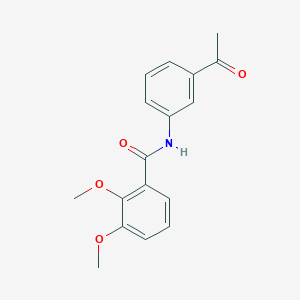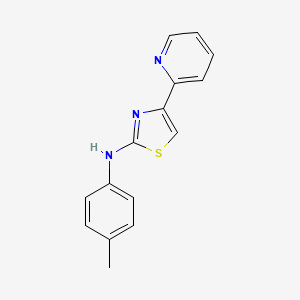
4-methyl-3-propyl-2-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of quinolinol derivatives, including 4-methyl-3-propyl-2-quinolinol, often involves strategies such as the Friedländer synthesis, which allows for the construction of the quinoline core through the condensation of amines and carbonyl compounds. Research on the synthesis of similar compounds shows the versatility of methods that can be adapted for 4-methyl-3-propyl-2-quinolinol, including ligand-enabled triple C-H activation reactions that offer a one-pot synthesis route from propionamides, efficiently creating complex molecular structures from simpler starting materials (Deng, Gong, He, & Yu, 2014).
Molecular Structure Analysis
The molecular structure of quinolinol derivatives is crucial for their physical and chemical properties. Studies utilizing spectroscopic investigations and computational studies, such as density functional theory (DFT), provide insights into the molecular geometry, vibrational wavenumbers, and stability of the quinolinol framework. For instance, the analysis of 2-methyl-4-quinolinol (a structurally related compound) highlighted the stability of its dimeric conformation and the influence of hydrogen bonding on its molecular structure (Pourmousavi et al., 2016).
Chemical Reactions and Properties
Quinolinol derivatives engage in a variety of chemical reactions, influenced by their functional groups and molecular structure. The reactivity of 4-methyl-3-propyl-2-quinolinol can be studied through its interactions and transformations, such as ligand-promoted reactions, which enable the formation of new C-C and C-N bonds, contributing to the compound's versatility in synthetic chemistry (Deng et al., 2014).
Physical Properties Analysis
The physical properties of quinolinol derivatives, such as solubility, melting point, and photoluminescence, are crucial for their application in materials science. For example, systematic methyl substitution of metal tris(8-quinolinolato) chelates affects their photoluminescence and thermal properties, indicating the significance of structural modifications on the physical properties of quinolinol derivatives (Sapochak et al., 2001).
Chemical Properties Analysis
The chemical properties of 4-methyl-3-propyl-2-quinolinol, including its acidity, basicity, and reactivity towards electrophiles and nucleophiles, are influenced by the quinoline nucleus and the substituents on the ring. The electronic structure, as determined by spectroscopic methods and computational chemistry, provides insights into its reactivity and interactions with other molecules (Pourmousavi et al., 2016).
Eigenschaften
IUPAC Name |
4-methyl-3-propyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-3-6-11-9(2)10-7-4-5-8-12(10)14-13(11)15/h4-5,7-8H,3,6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITAVZMBKRKAHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=CC=CC=C2NC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5644173.png)
![N'-{(3S*,4R*)-1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-4-isopropylpyrrolidin-3-yl}-N,N-dimethylsulfamide](/img/structure/B5644181.png)
![(5-{1-[4-(cyclopentyloxy)benzyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)methanol](/img/structure/B5644186.png)
![1-cyclopentyl-4-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5644199.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(3-methyl-2-thienyl)carbonyl]pyrrolidin-3-yl}acetamide](/img/structure/B5644214.png)
![4-{[(4-chlorophenyl)amino]carbonyl}phenyl 3-methyl-2-butenoate](/img/structure/B5644230.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[(1-propyl-1H-imidazol-2-yl)methyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5644238.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperazine hydrochloride](/img/structure/B5644245.png)
![2-(3,5-difluorobenzyl)-8-(1,3-thiazol-2-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5644257.png)
![2-{2-[1-(4-quinolinylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}acetamide](/img/structure/B5644259.png)
![3-{[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5644264.png)
![2-(1-hydroxy-2-naphthyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5644290.png)
